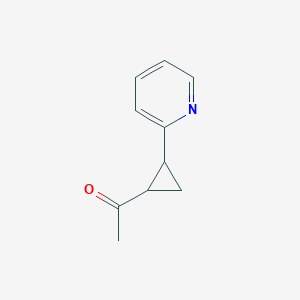

1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(2-pyridin-2-ylcyclopropyl)ethanone |

InChI |

InChI=1S/C10H11NO/c1-7(12)8-6-9(8)10-4-2-3-5-11-10/h2-5,8-9H,6H2,1H3 |

InChI Key |

FUFAJCRLGJVYBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC1C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Pyridin 2 Yl Cyclopropyl Ethan 1 One and Analogues

Established Synthetic Pathways for Pyridinyl Cyclopropyl (B3062369) Ketones

The creation of pyridinyl cyclopropyl ketones relies on a combination of methods to form the core structure. These typically involve either forming a carbon-carbon bond to attach a pre-existing pyridinyl or acylcyclopropyl group or constructing the cyclopropane (B1198618) ring on a pyridinyl-containing precursor.

The formation of carbon-carbon bonds is fundamental to organic synthesis, and several powerful methods are applicable to the construction of pyridinyl ketones. organic-chemistry.orgfiveable.meresearchgate.net

C-H Functionalization: Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds like pyridine (B92270), minimizing the need for pre-functionalized starting materials. researchgate.netnih.gov This approach can, in principle, be used to directly introduce an acetylcyclopropyl group onto the pyridine ring or an acetyl group onto a pyridinylcyclopropane precursor. The regioselectivity of pyridine C-H functionalization can be a significant challenge, with reactions often favoring the C2 or C4 positions due to the electronic nature of the ring. researchgate.net However, recent advances have enabled more controlled, site-selective functionalization at distal positions. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is often employed to facilitate these transformations. beilstein-journals.orgnih.gov For instance, iridium catalysis has been used to achieve meta-selective C-H alkylation of pyridines. beilstein-journals.org Another strategy involves the temporary dearomatization of the pyridine ring to alter its reactivity, enabling functionalization at positions that are typically difficult to access, such as the meta-position, under mild conditions. acs.orgnih.gov

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a reliable route to pyridinyl ketones. pitt.edu These reactions involve coupling an organometallic reagent with an organic halide or pseudohalide.

Suzuki Coupling: This reaction typically couples a boronic acid with a halide. For the synthesis of the target structure, one could envision coupling a pyridylboronic acid with a halogenated cyclopropyl ketone or, conversely, a cyclopropylboronic acid with a halogenated pyridinyl ketone. acs.org Standard conditions often utilize a palladium catalyst and a base. acs.org

Liebeskind-Srogl Cross-Coupling: This reaction is particularly useful for synthesizing ketones from thioesters and boronic acids, catalyzed by palladium with a copper(I) co-catalyst. youtube.com This method could be employed by reacting a pyridylboronic acid with a cyclopropyl thioester to form the desired ketone, often under neutral conditions and at room temperature. youtube.com

| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System | Key Feature |

| Suzuki Coupling | Pyridylboronic Acid | Halogenated Cyclopropyl Ketone | Pd catalyst, Base | Versatile, well-established method for C-C bond formation. acs.org |

| Liebeskind-Srogl | Pyridylboronic Acid | Cyclopropyl Thioester | Pd catalyst, Cu(I) cocatalyst | Forms ketones directly under often mild, neutral conditions. youtube.com |

Cyclopropanation reactions are essential for creating the three-membered ring characteristic of the target molecule. These methods can also be adapted to generate more complex spirocyclic and fused systems, where the cyclopropane ring is integrated into a polycyclic framework.

One of the most common methods is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. nih.gov For instance, reacting a pyridinyl-substituted chalcone (B49325) (an α,β-unsaturated ketone) with a dimethylsulfonium ylide can produce the corresponding pyridinyl cyclopropyl ketone. nih.govrsc.org This reaction typically proceeds with high diastereoselectivity. rsc.org

Tandem reactions can also be employed to build complex polycyclic systems containing a spiro-cyclopropane moiety in a single step. nih.gov Furthermore, methods for creating fused spiro piperidone-cyclopropanes have been developed through domino processes involving annulation and cyclization, showcasing advanced strategies for building intricate architectures. rsc.org

Controlling stereochemistry is crucial in modern synthesis, and several methods can be applied to produce enantiomerically enriched pyridinyl cyclopropyl ketones.

Catalytic Asymmetric Cycloadditions: Enantioselective methods for the photocycloaddition of aryl cyclopropyl ketones have been developed, allowing for the construction of densely substituted, chiral cyclopentane (B165970) structures. nih.gov Similar principles of asymmetric catalysis could be applied to the formation of the cyclopropane ring itself.

Use of Chiral Dienophiles: Chiral cyclopropenyl ketones have been shown to be highly reactive and selective dienophiles in Diels-Alder reactions, demonstrating that chirality can be incorporated and preserved in reactions involving cyclopropane rings. researchgate.net

Biocatalysis: Engineered ketoreductases (KREDs) are highly effective for the enantioselective reduction of prochiral ketones to form chiral alcohols. rsc.org This strategy could be applied by first synthesizing a prochiral diketone or a related precursor, followed by a highly selective enzymatic reduction to install the desired stereocenter before or after the formation of the cyclopropane ring. rsc.org

Optimization of Reaction Conditions and Yield for Pyridin-2-yl Cyclopropyl Ethanones

Optimizing reaction conditions is critical to maximizing the yield and purity of the desired product. For the synthesis of pyridin-2-yl cyclopropyl ethanones, several parameters would require careful tuning depending on the chosen synthetic route.

For cross-coupling reactions, key variables include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net For example, in a Suzuki coupling, a screen of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) would be necessary to identify the optimal combination for the specific substrates.

In cyclopropanation reactions, the choice of the ylide and the reaction temperature can significantly impact the yield and diastereoselectivity. For cyclization reactions, factors such as the concentration of the reagents and the choice of acid or base catalyst can be crucial. researchgate.net For instance, a study on the cyclization of 2-(aminomethyl)pyridine found that the concentration of polyphosphoric acid (PPA) and the reaction temperature were critical factors for achieving good conversion. researchgate.net A systematic approach, often employing design of experiment (DoE) principles, is essential for efficiently navigating the multidimensional parameter space to achieve high-yielding and robust synthetic procedures.

| Parameter | C-H Functionalization | Cross-Coupling | Cyclopropanation |

| Catalyst | Transition metal (Pd, Rh, Ir) beilstein-journals.orgnih.gov | Palladium complex acs.org | N/A (reagent-based) |

| Ligand | Varies with metal and desired selectivity | Phosphine-based ligands | N/A |

| Solvent | Aprotic solvents (e.g., Benzene) nih.gov | Toluene, THF, Dioxane | DMSO, THF |

| Base/Additive | Often requires an oxidant or additive | Inorganic base (e.g., Cs₂CO₃) ccspublishing.org.cn | Strong base for ylide generation |

| Temperature | Can range from room temp. to >100 °C nih.gov | Often elevated temperatures | Typically low to ambient temp. |

Novel Catalyst Systems for the Synthesis of Related Pyridinyl Ketones

Recent research has focused on developing more sustainable and efficient catalyst systems for the synthesis of pyridines and ketones. These novel systems often offer advantages such as milder reaction conditions, higher selectivity, and the use of more earth-abundant metals.

Photocatalysis: Visible-light-induced reactions have emerged as a powerful synthetic tool. researchgate.net Organocatalytic photochemical functionalization of pyridines has been demonstrated using dithiophosphoric acid catalysts under blue light irradiation, allowing for allylation at the C4 position. acs.org Such methods avoid the need for transition metals and can proceed under mild conditions.

Earth-Abundant Metal Catalysis: While palladium is a workhorse in cross-coupling, there is a growing interest in using more abundant and less expensive metals like copper and iron. Copper-catalyzed strategies have been developed for the synthesis of α-ketoamides via cross-coupling of methyl ketones and pyridin-2-amines. researchgate.net Similarly, iron(II) complexes have been synthesized and used as catalysts for the transfer hydrogenation of ketones. researchgate.net

Organocatalysis: In addition to photocatalysis, organocatalysts are being developed for various transformations. These small organic molecules can promote reactions with high enantioselectivity and avoid issues of metal contamination in the final product. acs.org

The development of these novel catalyst systems continues to expand the toolkit available to synthetic chemists for the construction of complex molecules like 1-(2-(pyridin-2-yl)cyclopropyl)ethan-1-one.

Advanced Structural Characterization and Spectroscopic Analysis of 1 2 Pyridin 2 Yl Cyclopropyl Ethan 1 One

High-Resolution Spectroscopic Techniques for Elucidation of Complex Stereochemistry (e.g., 2D NMR, Chiroptical Methods)

The presence of a substituted cyclopropane (B1198618) ring introduces stereochemical complexity, namely the potential for cis and trans diastereomers. High-resolution two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for deciphering these relationships and assigning the full proton (¹H) and carbon (¹³C) chemical shifts.

A combination of 2D NMR experiments would be required for a complete assignment. A ¹H-¹H Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, which is crucial for identifying the protons on the cyclopropane ring and their connectivity to the methine proton adjacent to the pyridine (B92270) ring. The relative stereochemistry (cis or trans) can often be inferred from the magnitude of the coupling constants (J-values) between the cyclopropyl (B3062369) protons, with J_cis typically being larger than J_trans.

Further structural information is provided by Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. The HMBC experiment is key for piecing together the molecular framework by showing correlations between protons and carbons over two to three bonds. For instance, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent cyclopropyl carbon, confirming the connectivity of the ethanone (B97240) group.

Should the molecule be synthesized in an enantiomerically enriched form, chiroptical methods such as Circular Dichroism (CD) spectroscopy would be invaluable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of chiral centers. The observed Cotton effects in the CD spectrum, when compared with theoretical calculations, can help in assigning the absolute stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(2-(pyridin-2-yl)cyclopropyl)ethan-1-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H6 | 8.5 - 8.6 | - | C2, C4 |

| Pyridine-H4 | 7.6 - 7.7 | - | C2, C6, C5 |

| Pyridine-H3 | 7.2 - 7.3 | - | C2, C5 |

| Pyridine-H5 | 7.1 - 7.2 | - | C3, C4, C6 |

| Cyclopropyl-H (α to Py) | 2.5 - 2.7 | 25 - 30 | Py-C2, C=O, Acetyl-C |

| Cyclopropyl-H (α to C=O) | 2.2 - 2.4 | 22 - 27 | C=O, Acetyl-C, Py-C2 |

| Cyclopropyl-CH₂ | 1.2 - 1.6 | 15 - 20 | Both adjacent cyclopropyl carbons |

| Acetyl-CH₃ | 2.1 - 2.3 | 28 - 32 | C=O |

| Pyridine-C2 | - | 158 - 162 | Py-H3, Cyclopropyl-H |

| Pyridine-C6 | - | 148 - 150 | Py-H5 |

| Pyridine-C4 | - | 135 - 137 | Py-H3, Py-H5 |

| Pyridine-C3 | - | 123 - 125 | Py-H4 |

| Pyridine-C5 | - | 121 - 123 | Py-H4, Py-H6 |

| Carbonyl (C=O) | - | 205 - 210 | Acetyl-CH₃, Cyclopropyl-H |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While NMR provides excellent information about the connectivity and relative stereochemistry in solution, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure in the solid state. This technique can unambiguously establish the absolute configuration of a chiral molecule and provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would confirm the cis or trans relationship between the pyridine and acetyl substituents on the cyclopropane ring. Furthermore, it would reveal the preferred conformation of the molecule. Key conformational features of interest include the orientation of the pyridine ring and the acetyl group relative to the cyclopropane ring. Due to the electronic conjugation between the cyclopropane ring and the carbonyl group, the molecule is likely to adopt a conformation where the carbonyl bond bisects the adjacent cyclopropane C-C bond. The orientation of the pyridinyl group will be influenced by steric interactions with the acetyl group and the rest of the molecule. This detailed structural information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.145 |

| R-factor | < 0.05 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Using an ionization technique like electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.

The fragmentation of this compound is expected to be directed by its functional groups. A primary and highly favorable fragmentation pathway for ketones is α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org This could lead to two main fragmentation routes:

Loss of the methyl group (•CH₃) to form a stable acylium ion.

Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, resulting in the formation of a [CH₃CO]⁺ ion (m/z 43).

Another likely fragmentation involves the cleavage of the cyclopropane ring, which is susceptible to ring-opening reactions upon ionization due to its inherent ring strain. researchgate.net The pyridine ring can also direct fragmentation, potentially leading to the loss of small neutral molecules like HCN. The resulting mass spectrum would be a unique fingerprint of the molecule, with the masses and relative abundances of the fragment ions providing strong evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

| 175 | [M]⁺˙ | Molecular Ion |

| 160 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |

| 132 | [M - CH₃CO]⁺ | α-cleavage, loss of acetyl radical |

| 105 | [C₇H₇N]⁺ | Fragmentation of the cyclopropyl ring |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation from α-cleavage |

Theoretical and Computational Investigations of 1 2 Pyridin 2 Yl Cyclopropyl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. nih.govnih.gov For a molecule like 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Calculate Electronic Properties: Compute key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight reactive sites, such as the nitrogen atom of the pyridine (B92270) ring and the oxygen of the carbonyl group.

Simulate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the experimental characterization of the compound.

Without specific studies, no data on optimized bond lengths, angles, HOMO-LUMO energies, or MEP surfaces for this compound can be provided.

Conformational Analysis and Molecular Dynamics Simulations of Cyclopropyl-Pyridinyl Systems

The flexibility of the bond connecting the cyclopropyl (B3062369) and ethanone (B97240) moieties, as well as the bond to the pyridine ring, suggests that this compound can exist in multiple conformations.

Conformational Analysis: This involves systematically rotating the rotatable bonds to identify stable conformers (local energy minima) and the energy barriers between them. Such studies would reveal the preferred spatial orientation of the pyridine ring relative to the cyclopropyl ketone group.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. rsc.orgmdpi.com An MD simulation would show how the molecule behaves in a solvent (like water), including its flexibility, conformational changes, and interactions with surrounding molecules. Key outputs would include analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and flexibility of different parts of the molecule.

As no such simulations have been published for this compound, there are no findings on its conformational preferences or dynamic behavior to report.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. mdpi.comnih.govmdpi.com This is a fundamental tool in drug discovery.

The process would involve:

Target Selection: Identifying a protein target for which the compound might have biological activity.

Docking Simulation: Using software to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: Calculating a binding affinity or score for each pose to estimate the strength of the interaction. The best poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

This analysis could suggest a potential mechanism of action or identify the compound as a candidate for further biological testing. However, without any published docking studies for this specific compound, no information on its potential protein targets or binding interactions is available.

Reactivity and Mechanistic Studies of Pyridin 2 Yl Cyclopropyl Ethanone Systems

Cyclopropyl (B3062369) Ring Reactivity and Rearrangements in Heterocyclic Ketones

The high ring strain inherent in the cyclopropane (B1198618) ring of pyridin-2-yl cyclopropyl ethanone (B97240) systems makes it susceptible to various ring-opening reactions and rearrangements. The presence of the electron-withdrawing acetyl group (acceptor) and the potentially electron-donating pyridinyl group (donor) characterizes it as a donor-acceptor (D-A) cyclopropane, which significantly influences its reactivity. nih.gov

Ring-opening reactions can be initiated through several pathways:

Catalytic Activation : Palladium-catalyzed reactions of aryl cyclopropyl ketones have been shown to stereoselectively yield α,β-unsaturated ketones. rsc.org For a pyridinyl analogue, this would involve the cleavage of the cyclopropane ring to form an (E)-enone.

Radical Pathways : The cyclopropane ring can undergo cleavage via radical intermediates. For instance, cyclopropyl-substituted carbon radicals can be generated, leading to a ring-opened terminal alkyl radical that can participate in further cyclizations or reactions. beilstein-journals.org

Acid-Promoted Rearrangements : In the presence of strong acids like trifluoromethanesulfonic acid (TfOH), cyclopropyl ketones can undergo ring expansion to form cyclopentanones. nih.gov

Thermal or Solvent-Assisted Opening : Some cyclopropyl aryl ketones undergo uncatalyzed cascade ring-opening/recyclization reactions, particularly in solvents like DMSO. acs.org This process is believed to commence with a solvent-assisted ring-opening to form a zwitterionic intermediate, which then reorganizes and eliminates the solvent to generate new cyclic structures like indenones. acs.org The presence of an additional electron-withdrawing group can facilitate this cleavage under milder conditions. acs.org

In the context of heterocyclic ketones, the reactivity is often dictated by the cleavage of the distal C-C bond of the cyclopropane ring. For example, the reaction of alkylidenecyclopropyl ketones with amines leads to the formation of substituted pyrroles through a mechanism involving the distal cleavage of the cyclopropane ring. organic-chemistry.org

The table below summarizes various conditions and outcomes for the ring-opening of related cyclopropyl ketones.

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl ketones | (E)-1-Arylbut-2-en-1-ones | rsc.org |

| TfOH or BF₃·Et₂O | Alkyl cyclopropyl ketones | Polysubstituted cyclopentanones | nih.gov |

| DMSO (solvent) | Cyclopropyl aryl ketones | Indenones, Fluorenones | acs.org |

| Amines | Alkylidenecyclopropyl ketones | 2,3,4-Trisubstituted pyrroles | organic-chemistry.org |

Reactivity of the Pyridinyl Nitrogen and Carbonyl Moiety

The pyridinyl nitrogen and the carbonyl group are key sites of reactivity in 1-(2-(pyridin-2-yl)cyclopropyl)ethan-1-one, often acting in concert or independently to direct the course of reactions.

Pyridinyl Nitrogen: The lone pair of electrons on the pyridine (B92270) nitrogen atom makes it a nucleophilic and basic center. Its reactivity is a cornerstone of pyridine chemistry.

Protonation and Deactivation : In acidic media, the nitrogen atom is readily protonated to form a pyridinium (B92312) cation. This conversion strongly deactivates the ring towards electrophilic aromatic substitution. researchgate.net

Coordination to Metals : The nitrogen atom is an excellent ligand for transition metals. This property is fundamental in catalysis, where coordination to a metal center can activate the molecule for subsequent reactions. For example, in Suzuki coupling reactions involving pyridinyl compounds, coordination to the palladium catalyst is a crucial step. mdpi.com

Catalytic Role : The pyridine nitrogen can play a direct role in catalysis. For instance, in the hydrolysis of certain imines, the pyridinyl nitrogen facilitates the reaction by making the imine carbon more electrophilic, allowing for nucleophilic attack by water. mdpi.com Computational studies have shown that the activation barrier for hydrolysis is significantly influenced by the involvement of the pyridine nitrogen. mdpi.com

Formation of N-Ylides : The nitrogen can be alkylated or acylated to form pyridinium salts, which can then be deprotonated to form pyridinium ylides. These ylides are versatile intermediates in organic synthesis, participating in reactions like Michael additions. nih.gov

Carbonyl Moiety: The acetyl group's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.

Reduction : The carbonyl group can be reduced to a secondary alcohol. The reaction of pyridinic ketones with organozinc reagents like dicyclopentylzinc (B12055005) has been shown to yield the corresponding secondary alcohols. researchgate.net

Condensation Reactions : The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors for many heterocyclic syntheses. mdpi.com The resulting 1,5-diones are pivotal in forming the central ring of terpyridine systems. mdpi.com

Reductive Coupling : Photocatalytic systems using reagents like Ru(bpy)₃²⁺ can achieve a one-electron reduction of the ketone to a radical anion. This intermediate can then undergo coupling reactions with olefins to generate highly substituted cyclopentane (B165970) rings. acs.org

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of pyridin-2-yl cyclopropyl ethanone systems is crucial for controlling reaction outcomes.

Zwitterionic Intermediates : In the DMSO-assisted ring-opening of cyclopropyl ketones, a zwitterionic species is proposed as a key intermediate. This species is formed by the cleavage of the C1-C2 bond of the cyclopropane ring, which then undergoes rearrangement and proton transfer before the final product is formed. acs.org

Radical Intermediates : The cleavage of the cyclopropane ring can proceed through radical pathways. Cyclopropylcarbinyl radicals are well-known to undergo rapid ring-opening to form homoallylic radicals. acs.org In oxidative radical ring-opening reactions, a cyclopropyl-substituted carbon radical is often the initial intermediate, which subsequently opens to an alkyl radical. beilstein-journals.org

Transition States : The regioselectivity of cyclopropane ring-opening is determined by the relative energies of the possible transition states. researchgate.net Detailed DFT (Density Functional Theory) studies on related systems, such as the tandem Heck–ring-opening of cyclopropyldiol derivatives, have been used to calculate and compare the energy differences between various transition state structures. researchgate.netacs.org These calculations help to explain why a particular C-C bond in the cyclopropane ring cleaves preferentially. For example, in the palladium-catalyzed hydrolysis of a pyridinyl imine, the activation barrier was calculated to be significantly lower for a pathway involving a four-membered transition state where the pyridine nitrogen is coordinated to the metal. mdpi.com

Multicomponent Reactions Involving Related Pyridinyl Ketones

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient synthetic strategies. nih.gov Pyridinyl ketones, particularly 2-acetylpyridine, are valuable building blocks in such reactions for the synthesis of complex heterocyclic structures. nih.gov

Synthesis of Polysubstituted Pyridines : A common MCR is the one-pot, four-component reaction of an aldehyde, a ketone (like 2-acetylpyridine), a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and ammonium (B1175870) acetate. nih.gov This approach, often accelerated by microwave irradiation, provides an environmentally friendly route to novel, highly substituted pyridine derivatives in excellent yields. nih.gov

Formation of 2-Pyridones : MCRs are also employed to synthesize 2-pyridone-containing heterocycles, which are privileged scaffolds in medicinal chemistry. rsc.orgrsc.org For example, a three-component reaction between an aldehyde, malononitrile, and a 4-hydroxypyridin-2-one derivative can efficiently produce pyrano[3,2-c]pyridones. nih.govrsc.org While not directly involving 2-acetylpyridine, these reactions highlight the utility of pyridine-based building blocks in MCRs. The general principle involves a cascade of elementary reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. nih.govacsgcipr.org

The table below illustrates the components used in a representative MCR for pyridine synthesis.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

| p-formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | 2-Acetylpyridine | Ammonium acetate | 3-Cyano-2-oxo-1,2-dihydropyridine derivatives | nih.gov |

| Aromatic aldehydes | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine (catalyst) | Pyrano[3,2-c]pyridones | rsc.org |

Pharmacological and Biological Activity Research on 1 2 Pyridin 2 Yl Cyclopropyl Ethan 1 One Analogues and Derivatives

Identification of Molecular Targets and Ligand-Receptor Interactions

The unique structural scaffold of 1-(2-(pyridin-2-yl)cyclopropyl)ethan-1-one, combining a pyridine (B92270) ring, a cyclopropane (B1198618) ring, and an ethanone (B97240) group, has inspired the development of various analogues and derivatives. Researchers have explored these modifications to understand their interactions with a range of biological targets, leading to the identification of potent enzyme inhibitors and receptor modulators.

Enzyme Inhibition and Modulation (e.g., MCR-1, DYRK1A, PI3K/Akt/mTOR pathway, NAPE-PLD, mIDH1)

Analogues featuring the core components of this compound have demonstrated significant activity as inhibitors of several key enzymes implicated in human diseases.

Current research has not extensively covered the inhibitory activity of this compound analogues against Mobile Colistin Resistance Gene (MCR-1). However, the broader family of pyridine derivatives has been investigated for various enzymatic inhibitory roles.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in cell proliferation and has been identified as a potential therapeutic target for neurodegenerative diseases and diabetes. nih.govresearchgate.net Various heterocyclic compounds, including those with pyridine scaffolds, have been explored as DYRK1A inhibitors. nih.govmdpi.com Synthetic compounds incorporating pyridine and pyrimidine (B1678525) have shown potential in inhibiting DYRK1A. mdpi.com

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. researchgate.net Consequently, the development of inhibitors for this pathway is a major focus of cancer research. nih.govnih.gov Pyridine-containing derivatives have been central to the design of potent PI3K/mTOR dual inhibitors. semanticscholar.orgresearchgate.net For instance, the replacement of a phenyl group with a cyclopropyl (B3062369) group in a series of pyridopyrimidinone derivatives was found to modulate inhibitory activity against PI3K. researchgate.net

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of bioactive N-acylethanolamines. The development of NAPE-PLD inhibitors is of significant interest for studying the roles of these signaling lipids. nih.govmdpi.comnih.gov Research has shown that derivatives containing a 4-pyridyl-phenyl moiety can act as reversible, uncompetitive inhibitors of NAPE-PLD, with the pyridyl nitrogen playing a key role in the interaction with the enzyme. nih.govmdpi.com

Mutant isocitrate dehydrogenase 1 (mIDH1) is an enzyme involved in cellular metabolism, and its mutation is a driver in several cancers, including acute myeloid leukemia. nih.govnih.gov A number of small molecule inhibitors have been developed to specifically target mutant forms of IDH1. mdpi.commdpi.com The central pyridine ring in some of these inhibitors has been shown to be crucial for their binding and inhibitory activity, often engaging in π-stacking interactions with key amino acid residues in the allosteric site of the enzyme. nih.gov

| Enzyme Target | Compound/Derivative Class | Key Findings | References |

|---|---|---|---|

| DYRK1A | Pyridine and Pyrimidine Derivatives | Considered a therapeutic target for neurodegenerative diseases; various synthetic pyridine compounds are being investigated as inhibitors. | nih.govresearchgate.netnih.govmdpi.com |

| PI3K/Akt/mTOR | Pyridopyrimidinone Derivatives | Cyclopropyl substitution for a phenyl group influenced PI3K inhibitory activity. Pyridine moieties are key in dual PI3K/mTOR inhibitors. | researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net |

| NAPE-PLD | 4-Pyridyl-phenyl Derivatives | Pyridyl nitrogen is important for interaction and reversible, uncompetitive inhibition. | nih.govmdpi.comnih.gov |

| mIDH1 | Pyridine-containing Allosteric Inhibitors | The central pyridine ring is critical for binding, engaging in π-stacking with Tyr285 in the allosteric site. | nih.govnih.govmdpi.commdpi.com |

Receptor Agonism/Antagonism (e.g., Corticotropin-Releasing Factor Receptor 1, GPR88)

The structural motifs present in this compound are also found in compounds designed to interact with G-protein coupled receptors (GPCRs).

The Corticotropin-Releasing Factor Receptor 1 (CRF1R) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the body's response to stress. researchgate.netnih.gov Antagonists of CRF1R are being investigated for the treatment of stress-related disorders such as anxiety and depression. researchgate.netekb.egrsc.org Pyrazinone-based CRF1R antagonists containing a substituted pyridine ring have been developed, demonstrating high affinity for the receptor. researchgate.net

GPR88 is an orphan GPCR that is highly expressed in the striatum and is considered a promising drug target for psychiatric and neurodegenerative disorders. mdpi.comresearchgate.net A compound known as 2-PCCA, which shares the pyridinyl-cyclopropyl core structure with this compound, has been identified as a GPR88 agonist. mdpi.com Structure-activity relationship studies have revealed that the 2-pyridyl nitrogen forms a crucial hydrogen bond with the backbone of the receptor.

| Receptor Target | Compound/Derivative Class | Activity | Key Findings | References |

|---|---|---|---|---|

| Corticotropin-Releasing Factor Receptor 1 (CRF1R) | Pyrazinone-based derivatives with a pyridine ring | Antagonist | High affinity antagonists developed for potential treatment of stress-related disorders. | researchgate.netresearchgate.netnih.govresearchgate.netekb.egrsc.org |

| GPR88 | 2-PCCA and its analogues | Agonist | The 2-pyridyl nitrogen forms a key hydrogen bond with the receptor. A promising target for psychiatric disorders. | mdpi.comresearchgate.net |

In Vitro Biological Screening and Cellular Mechanism of Action Studies

Derivatives and analogues of this compound have been subjected to a variety of in vitro biological screens to assess their potential as therapeutic agents. These studies have revealed a broad range of activities, including antiproliferative, antifungal, antibacterial, and anti-fibrotic effects.

Antiproliferative and Antifungal Activity in Cell Lines

The pyridine nucleus is a common feature in many compounds with demonstrated antiproliferative activity against various cancer cell lines. Studies on pyridine derivatives have shown that their biological activity is highly dependent on the nature and position of substituents on the pyridine ring. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent activity against melanoma cell lines. researchgate.net Similarly, spiro-pyridine derivatives have exhibited promising antiproliferative effects against colon cancer cell lines, with some compounds inducing cell cycle arrest. mdpi.com

In the realm of antifungal research, compounds containing cyclopropane have been investigated for their activity against various fungal pathogens. semanticscholar.org Several amide derivatives incorporating a cyclopropane ring have shown moderate to excellent antifungal activity against Candida albicans. semanticscholar.orgnih.gov Pyrimidine derivatives are also well-known for their fungicidal properties in agricultural applications.

| Activity | Compound/Derivative Class | Cell Lines/Organisms | Key Findings | References |

|---|---|---|---|---|

| Antiproliferative | 1H-pyrrolo[3,2-c]pyridine derivatives | A375P human melanoma | Some derivatives showed high potency with IC50 values in the nanomolar range. | researchgate.net |

| Antiproliferative | Spiro-pyridine derivatives | Caco-2 (colorectal adenocarcinoma) | Induced cell cycle arrest at the S phase and showed IC50 values lower than doxorubicin. | mdpi.com |

| Antifungal | Cyclopropane amide derivatives | Candida albicans | Several compounds showed moderate to excellent activity, with some having MIC80 values of 16 μg/mL. | semanticscholar.orgnih.gov |

| Antifungal | Nicotinic acid benzylidene hydrazide derivatives | C. albicans, A. niger | Compounds with nitro and dimethoxy substituents were the most active. | researchgate.net |

Antibacterial Activity Against Specific Strains

The search for new antibacterial agents is driven by the rise of antibiotic-resistant pathogens. Compounds containing cyclopropane and pyridine moieties have been explored for their antibacterial properties. semanticscholar.org Amide derivatives with a cyclopropane structure have demonstrated moderate inhibitory activity against Staphylococcus aureus and Escherichia coli. semanticscholar.orgnih.gov

Pyridine derivatives have also been extensively studied for their antibacterial effects. researchgate.netresearchgate.net Certain alkyl pyridinol compounds have shown potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane. nih.gov The antibacterial efficacy of pyridine derivatives is often influenced by the substituents on the pyridine ring, with some compounds showing activity comparable to standard antibiotics. researchgate.net

| Bacterial Strain | Compound/Derivative Class | Activity (MIC/MBC) | References |

|---|---|---|---|

| Staphylococcus aureus | Cyclopropane amide derivatives | MIC80 of 32 and 64 μg/mL for some compounds. | semanticscholar.orgnih.gov |

| Escherichia coli | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | MIC values in the range of 0.2–1.3 µg/mL. | researchgate.net |

| MRSA (ATCC 33591, ATCC BAA-44) | Alkyl pyridinol derivatives | MIC values ranging from 0.5–1 μg/mL for the most efficient compound. | nih.gov |

| Bacillus subtilis | Nicotinic acid benzylidene hydrazide derivatives | MIC values of 6.25–12.5 μg mL−1 for active compounds. | researchgate.net |

Anti-Fibrosis Activity in Cell Culture Models

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage. There is a significant need for effective anti-fibrotic therapies. Pirfenidone, a pyridine-containing compound, is an approved drug for the treatment of idiopathic pulmonary fibrosis, and its analogues are being actively researched. nih.gov

In vitro studies using cell culture models are crucial for evaluating the anti-fibrotic potential of new compounds. For instance, the ability of drugs to counteract the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis, is often assessed in cell lines like CCD-18Co. researchgate.net A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities in rat hepatic stellate cells (HSC-T6). Several of these compounds were found to effectively inhibit the expression of collagen and the content of hydroxyproline, indicating their potential as anti-fibrotic agents.

| Cell Model | Compound/Derivative Class | Key Findings | References |

|---|---|---|---|

| HSC-T6 (rat hepatic stellate cells) | 2-(Pyridin-2-yl) pyrimidine derivatives | Fourteen compounds showed better anti-fibrotic activities than Pirfenidone, with two compounds having IC50 values around 45 μM. | |

| L929 cells (fibroblasts) | Dammarane ginsenoside (AD-1) | Reduced injury, extracellular matrix buildup, and α-SMA protein expression levels induced by LPS. | |

| HFL1 cells (human fetal lung fibroblasts) | Exophilone (a tetrahydrocarbazol-1-one analogue) | Showed anti-pulmonary fibrosis activity with low toxicity. | researchgate.net |

Investigation of Biochemical Pathways and Signaling Cascades

The intricate mechanisms through which analogues of this compound exert their biological effects are a subject of intensive study. Research into structurally related pyridine and pyridinone derivatives has shed light on their potential to modulate key signaling pathways implicated in cancer progression.

One of the primary areas of investigation is the impact of these compounds on cell survival and proliferation pathways. For instance, certain pyridine-urea derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways, which are frequently dysregulated in various cancers, are also potential targets. mdpi.com Natural products and synthetic compounds containing pyridine or pyrimidine cores have demonstrated the ability to inhibit these pathways, leading to decreased cancer cell proliferation and survival. nih.govmdpi.comnih.govresearchgate.netjohnshopkins.edunih.gov For example, some hydrazone derivatives have been shown to suppress PI3K protein expression in endometrial cancer cells. mdpi.com The inhibition of these pathways can lead to the downregulation of proteins involved in cell cycle progression and the upregulation of apoptotic proteins, ultimately inducing cancer cell death.

Studies on other related heterocyclic compounds, such as pyrimidinyl pyrazole (B372694) derivatives, have revealed mechanisms involving the inhibition of tubulin polymerization, a critical process for cell division. This disruption of the cellular machinery leads to cell cycle arrest and apoptosis. Similarly, pyridazinone derivatives have been shown to induce apoptosis in osteosarcoma cells, highlighting the potential for this class of compounds to trigger programmed cell death in cancer cells.

While direct evidence for the specific signaling cascades modulated by this compound analogues is still emerging, the existing research on related structures provides a strong foundation for future investigations. The ability of these compounds to interfere with fundamental cellular processes such as proliferation, angiogenesis, and survival underscores their potential as a novel class of therapeutic agents.

Preclinical In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

The promising in vitro findings have been further substantiated by preclinical studies in various animal models, demonstrating the in vivo efficacy of this compound analogues and related pyridine derivatives in treating cancer.

In a notable study, a novel pyridine derivative, designated LHT-17-19, exhibited significant antitumor and antimetastatic properties in both syngeneic and patient-derived xenograft models of lung cancer in mice. rrpharmacology.rucyberleninka.ru This demonstrates the compound's ability to not only inhibit the growth of the primary tumor but also to prevent its spread to other parts of the body.

Another pyridine derivative, LHT-13-19, has shown efficacy in a xenograft model of human colon adenocarcinoma. Intraperitoneal administration of this compound resulted in a notable antitumor effect, characterized by an increased doubling time of the tumor size, improved survival rates of the tumor-bearing animals, and a reduction in the frequency of metastasis.

Furthermore, pyridine-2-carboxamide derivatives have demonstrated robust in vivo efficacy in murine models of colorectal cancer, particularly when used in combination with immunotherapy. In the CT26 and MC38 colorectal cancer models, a combination of a pyridine-2-carboxamide analogue and an anti-PD-1 antibody resulted in significant tumor growth inhibition, with some cases of complete tumor regression.

The anticancer potential of this class of compounds is not limited to lung and colon cancer. A 2',5'-dihydroxychalcone (B1234639) derivative incorporating a pyridine ring has shown cytotoxic activity against the WiDr colon cancer cell line. researchgate.net Additionally, a thieno[2,3-b]pyridine (B153569) derivative has shown encouraging, albeit not statistically significant, tumor size reduction in a mouse xenograft study.

These preclinical in vivo studies provide compelling evidence for the therapeutic potential of this compound analogues and related pyridine derivatives. The observed antitumor and antimetastatic activities in various cancer models highlight the promise of these compounds as candidates for further drug development.

Interactive Data Table: Preclinical In Vivo Efficacy of Pyridine Derivatives

| Compound Class | Animal Model | Cancer Type | Key Findings |

| Pyridine derivative (LHT-17-19) | Syngeneic and patient-derived xenograft mice | Lung Cancer | Demonstrated antitumor and antimetastatic properties. rrpharmacology.rucyberleninka.ru |

| Pyridine derivative (LHT-13-19) | Xenograft mice | Colon Adenocarcinoma | Increased tumor doubling time, improved survival, and reduced metastasis. |

| Pyridine-2-carboxamide derivatives | Murine models (CT26 and MC38) | Colorectal Cancer | Significant tumor growth inhibition in combination with anti-PD-1 therapy. |

| 2',5'-dihydroxychalcone derivative | In vitro | Colon Cancer (WiDr cell line) | Showed cytotoxic activity. researchgate.net |

| Thieno[2,3-b]pyridine derivative | Mouse xenograft | Not specified | Encouraging tumor size reduction. |

Structure Activity Relationship Sar Studies of Pyridin 2 Yl Cyclopropyl Ethanone Derivatives

Impact of Substituent Variation on Potency and Selectivity

The potency and selectivity of pyridin-2-yl cyclopropyl (B3062369) ethanone (B97240) derivatives are highly sensitive to the nature and position of substituents on the pyridine (B92270) ring.

Pyridine Ring Substitutions: The electronic properties and size of substituents on the pyridine ring play a pivotal role in modulating biological activity. Generally, the introduction of small, electron-donating groups can enhance potency. A review of pyridine derivatives indicates that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups often improves antiproliferative activity. nih.gov Conversely, incorporating bulky groups or halogen atoms tends to diminish activity. nih.gov

In a series of adamantyl ethanone pyridyl derivatives, which share the ethanone pyridyl moiety, substitutions on the pyridine ring significantly impacted inhibitory activity against the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov The unsubstituted 2-pyridyl derivative showed high potency, while adding a 6-methyl group had a negative effect, reducing inhibition. nih.gov This suggests that steric hindrance near the nitrogen atom can be detrimental to binding. Furthermore, adding a trifluoromethyl group at the 5-position resulted in a drastic 51-fold reduction in activity compared to the unsubstituted analog, highlighting the sensitivity to electronic changes on the ring. nih.gov

The position of the nitrogen atom within the pyridine ring is also critical. A shift from a 2-pyridyl to a 4-pyridyl derivative can alter the binding mode and potency. In some series, 4-pyridyl derivatives have shown higher potency than their 2-pyridyl counterparts. nih.gov

Interactive Data Table: Impact of Pyridine Substitution on 11β-HSD1 Inhibition (Based on Analogous Adamantyl Ethanone Pyridyl Derivatives) nih.gov

| Compound | Pyridine Moiety | Substitution | IC50 (nM) |

| 13 | 2-Pyridyl | None | ~60 |

| 14 | 2-Pyridyl | 6-Methyl | >1000 |

| 15 | 4-Pyridyl | None | ~60 |

| 22 | 2-Pyridyl | 5-Trifluoromethyl | 3380 |

This table illustrates SAR trends from a related chemical series to infer potential effects on the pyridin-2-yl cyclopropyl ethanone scaffold.

Stereochemical Influence on Biological Activity

The compound "1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one" contains two chiral centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. This results in the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the pyridine and ethanone groups relative to the cyclopropane ring is critical, as biological targets like enzymes and receptors are chiral and often exhibit stereospecific binding.

The trans and cis diastereomers can have profoundly different biological profiles. Research on various chiral compounds has consistently shown that different stereoisomers can possess significantly different potencies and pharmacological effects. nih.govnih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, while other isomers were inactive. nih.gov This stereoselectivity is often attributed to the specific three-dimensional fit required for optimal interaction with the binding site of a biological target. nih.gov

One stereoisomer may bind with high affinity, leading to the desired therapeutic effect, while another may be inactive or even bind to off-targets, causing unwanted side effects. Therefore, the stereoselective synthesis and biological evaluation of each individual isomer of pyridin-2-yl cyclopropyl ethanone derivatives are essential steps in drug development to identify the most active and safest candidate. nih.gov

Lead Optimization Strategies Based on Structural Modifications

Lead optimization aims to enhance the drug-like properties of a lead compound, improving its efficacy, safety, and pharmacokinetic profile. criver.com For pyridin-2-yl cyclopropyl ethanone derivatives, several strategies can be employed.

Improving Metabolic Stability: A key advantage of the cyclopropyl group is its ability to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, if metabolism does occur, it often involves the oxidation of the cyclopropyl ring. hyphadiscovery.com A common optimization strategy is to introduce substituents at metabolically vulnerable positions to block these pathways. This can involve adding methyl or fluoro groups to the cyclopropane ring or adjacent positions. hyphadiscovery.comresearchgate.net Replacing metabolically unstable moieties, such as aldehydes, with more stable ketones is another effective strategy. nih.gov

Enhancing Potency and Selectivity: Structure-based drug design can guide modifications to enhance potency. By understanding the target's binding site, substituents can be chosen to create more favorable interactions, such as hydrogen bonds or hydrophobic interactions. nih.gov For example, modifying the pyridine ring with groups that can act as hydrogen bond donors or acceptors may improve binding affinity. nih.gov Selectivity can be improved by exploiting differences between the target and off-target binding sites. Introducing functionalities that interact with unique residues in the target protein can significantly increase selectivity and reduce the risk of side effects.

Optimizing Physicochemical Properties: The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and solubility, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. sk.ru The lipophilicity of pyridin-2-yl cyclopropyl ethanone derivatives can be fine-tuned by adding or removing polar or nonpolar functional groups. The pyridine ring itself helps to modulate lipophilicity and improve aqueous solubility compared to a simple benzene (B151609) ring. nih.gov Careful balancing of these properties is necessary to achieve good oral bioavailability and appropriate distribution to the target tissue. nih.gov

Derivatization and Analogue Synthesis for Functional Exploration

Design and Synthesis of Chemically Modified Analogues of Pyridin-2-yl Cyclopropyl (B3062369) Ethanone (B97240)

The design of analogues of 1-(2-(pyridin-2-yl)cyclopropyl)ethan-1-one focuses on systematically altering its three primary structural components: the pyridine (B92270) ring, the ethanone side chain, and the cyclopropyl group. The cyclopropyl ring is a particularly valuable pharmacophore in drug design, as it provides conformational rigidity and can improve metabolic stability and potency. nih.govhyphadiscovery.com

Modification of the Pyridine Ring: The pyridine moiety is a key site for modification. Introducing substituents onto the ring can modulate the compound's electronics, lipophilicity, and hydrogen-bonding capacity. Synthetic strategies often involve the use of pre-functionalized pyridines in the initial steps. For example, substituted 2-vinylpyridines can be used in cyclopropanation reactions to generate analogues with varied substitution patterns on the pyridine ring. nih.gov

Modification of the Ethanone Moiety: The acetyl group is another prime target for derivatization. Standard chemical transformations can be employed, such as the alkylation of the α-carbon to introduce larger substituents. scielo.br The ketone itself can be reduced to a secondary alcohol, which can then be converted into a range of esters or ethers to probe interactions with biological targets.

Diversification of the Cyclopropyl Ketone Scaffold: Chemoenzymatic strategies have emerged for the stereoselective synthesis and diversification of cyclopropyl ketones, providing access to a library of chiral building blocks. nih.gov This approach could be applied to generate enantiomerically pure analogues of the target compound, which is crucial for studying stereospecific interactions with biological receptors.

Below is a table of potential chemically modified analogues and the rationale for their synthesis.

| Analogue | Modification Site | Synthetic Rationale |

| 1-(2-(4-Chloropyridin-2-yl)cyclopropyl)ethan-1-one | Pyridine Ring | Introduce an electron-withdrawing group to alter pKa and potential halogen bonding interactions. |

| 1-(2-(5-Methoxypyridin-2-yl)cyclopropyl)ethan-1-one | Pyridine Ring | Add an electron-donating group to modulate electronic properties and hydrogen bond accepting capability. |

| Phenyl(2-(pyridin-2-yl)cyclopropyl)methanone | Ethanone Moiety | Replace the methyl group with a phenyl ring to explore potential π-stacking interactions in a binding pocket. |

| 1-(1-Amino-2-(pyridin-2-yl)cyclopropyl)ethan-1-one | Cyclopropyl Ring | Introduce a primary amine to serve as a new hydrogen bond donor or a point for further derivatization. |

Incorporation into Hybrid Pharmacophores

A hybrid pharmacophore is a single molecule designed to interact with multiple biological targets by combining two or more distinct pharmacophoric elements. The this compound scaffold is a suitable candidate for incorporation into such hybrids. The pyridine and ketone groups can act as hydrogen bond acceptors, while the rigid cyclopropane (B1198618) ring helps to correctly orient the pharmacophoric features in three-dimensional space. nih.gov

One strategy involves using the compound as a building block for the construction of larger, more complex ligands. For instance, 6,6'-diacetyl-2,2'-bipyridine, a related diketone, is widely used as a precursor for polypyridine bridging ligands in supramolecular chemistry. nih.govresearchgate.net Similarly, the acetyl group on the this compound could be functionalized to link it to another bioactive molecule, creating a dual-target agent. This approach could lead to compounds with novel mechanisms of action or improved efficacy.

The design of these hybrid molecules requires careful selection of linkers to ensure that both pharmacophoric units can achieve their optimal binding conformations simultaneously.

| Hybrid Concept | Linked Pharmacophore | Therapeutic Rationale |

| Covalent Linker to a Kinase Inhibitor | Kinase Inhibitor Moiety | To create a dual-inhibitor that targets separate but complementary pathways in a disease state. |

| Fusion with a Known GPCR Ligand | GPCR Ligand Moiety | To develop a molecule with polypharmacology, potentially offering enhanced efficacy or reduced side effects. |

Exploration of Bioisosteric Replacements

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's potency, selectivity, or pharmacokinetic profile. mdpi.com Several bioisosteric replacements can be envisioned for the this compound structure.

Pyridine Ring Bioisosteres: The pyridine ring is often a target for bioisosteric replacement to fine-tune a molecule's properties, such as solubility and hydrogen bonding capacity. mdpi.com Other five- or six-membered aromatic heterocycles, such as pyrimidine (B1678525), thiazole, or pyrazole (B372694), could be substituted for the pyridine ring. mdpi.com Another approach involves replacing the pyridine nitrogen with a "C-CN" unit, where the nitrile group mimics the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net The use of a 2-difluoromethylpyridine group as a bioisostere for pyridine-N-oxide has also been reported as a successful strategy. rsc.org

Ketone Bioisosteres: The carbonyl group of the ethanone moiety is a critical hydrogen bond acceptor, but it can also be a site of metabolic liability. Replacing the ketone with bioisosteres such as oxetanes, sulfones, or sulfoximines can modulate polarity and metabolic stability while attempting to retain key interactions. cambridgemedchemconsulting.com For instance, an oxetane (B1205548) can act as a carbonyl mimic with potentially improved physicochemical properties. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the parent compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Pyridine | Phenylacetonitrile | To mimic the hydrogen bond accepting properties of the pyridine nitrogen while altering the overall electronics of the ring system. researchgate.net |

| Pyridine | Pyrimidine | To introduce an additional hydrogen bond acceptor and modify the dipole moment of the molecule. mdpi.com |

| Ketone Carbonyl | Oxetane | To serve as a more polar and metabolically stable mimic of the carbonyl group. cambridgemedchemconsulting.com |

| Ketone Carbonyl | Difluoromethylene | To replace the polar carbonyl with a non-polar, metabolically robust group that can still participate in electrostatic interactions. |

Advanced Analytical Methodologies for Research on Pyridin 2 Yl Cyclopropyl Ethanone

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC)

The purity of "1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one" is critical for the reliability of research findings. A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust approach for assessing purity and identifying potential impurities. Such a method can separate the main compound from its degradation products and synthesis-related impurities.

A suitable method would employ a C18 stationary phase, which is effective for separating moderately polar compounds like pyridinyl ketones. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a mild acidic modifier like formic or phosphoric acid to ensure sharp peak shapes for the basic pyridine (B92270) moiety. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for impurity profiling as it allows for the effective elution of compounds with a wider range of polarities.

Illustrative HPLC Method Parameters:

A hypothetical, yet representative, HPLC method for the purity analysis of "this compound" is detailed below.

Table 1: Example HPLC Parameters for Purity and Impurity Analysis | Parameter | Value | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 20 | | | 25 | 80 | | | 30 | 80 | | | 31 | 20 | | | 35 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |

Impurity Profiling:

Impurity profiling involves the detection, identification, and quantification of impurities in the active pharmaceutical ingredient. ajprd.com Forced degradation studies are essential to develop a stability-indicating method, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. juniperpublishers.comresearchgate.net The developed HPLC method should be able to resolve the main peak from all potential impurity peaks.

Table 2: Hypothetical Chromatographic Data for Impurity Profiling

| Peak ID | Compound Name | Retention Time (min) | Relative Retention Time (RRT) |

|---|---|---|---|

| 1 | 2-Acetylpyridine | 5.8 | 0.45 |

| 2 | Pyridine-2-carbaldehyde | 7.2 | 0.56 |

| 3 | Main Compound | 12.9 | 1.00 |

| 4 | N-oxide degradant | 15.1 | 1.17 |

This interactive table showcases hypothetical data based on typical impurity profiles for similar compounds.

Quantitative Analysis Methods in Complex Biological Matrices (excluding human pharmacokinetics)

To understand the behavior of "this compound" in biological systems, a sensitive and selective quantitative method is required for its determination in matrices such as rodent plasma or tissue homogenates. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity, which allows for the measurement of low concentrations of the analyte in a complex biological environment. researchgate.netnih.gov

Sample Preparation:

The first step in bioanalysis is the extraction of the analyte from the biological matrix. For plasma samples, a common and effective technique is protein precipitation. nih.gov This is typically achieved by adding a water-miscible organic solvent, like acetonitrile, to the plasma sample. This denatures and precipitates the proteins, which can then be removed by centrifugation, leaving the analyte of interest in the supernatant. The supernatant can then be directly injected into the LC-MS/MS system or further processed if needed. For tissue samples, homogenization is required prior to protein precipitation to release the analyte from the tissue.

LC-MS/MS Method:

A rapid chromatographic method, often using a shorter column and a faster gradient than in purity analysis, is desirable to increase sample throughput. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺, for pyridinyl compounds) is selected and fragmented, and a specific product ion is monitored for quantification. A stable isotope-labeled internal standard is often used to ensure accuracy and precision.

Method Validation:

The bioanalytical method must be validated to ensure its reliability. researchgate.net Validation parameters, as guided by regulatory agencies, include selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Representative LC-MS/MS Method Validation Summary in Rodent Plasma

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (ng/mL) | r² ≥ 0.99 | 1 - 1000 |

| Correlation Coefficient (r²) | 0.9985 | |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.9% |

| Precision (% RSD) | ≤ 15% | ≤ 9.5% |

| Recovery (%) | Consistent and reproducible | 85.2% - 92.1% |

| Matrix Effect (%) | Within acceptable limits | 93% - 108% |

| Stability (Freeze-Thaw, Short-term, Long-term) | Within ±15% of nominal | Stable |

This interactive table presents plausible validation data for a quantitative bioanalytical method.

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Complex Pyridinyl Cyclopropyl (B3062369) Ketones

The synthesis of structurally diverse pyridinyl cyclopropyl ketones is fundamental to exploring their full potential. While established methods exist for the synthesis of pyridines and cyclopropyl ketones separately, their combination into complex structures presents ongoing challenges. Future research in this area is expected to focus on several key aspects:

Stereoselective Synthesis: The development of synthetic routes that allow for precise control over the stereochemistry of the cyclopropane (B1198618) ring is a primary objective. The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, enantioselective and diastereoselective methods are crucial for accessing pure isomers of 1-(2-(pyridin-2-yl)cyclopropyl)ethan-1-one and its derivatives, enabling a clearer understanding of their structure-activity relationships.

Functional Group Tolerance: The development of synthetic routes that are tolerant of a wide range of functional groups on both the pyridine (B92270) and cyclopropyl moieties is essential for creating diverse chemical libraries for biological screening. This will allow for the systematic modification of the lead compound to optimize its properties.

Recent advancements in catalysis, such as the use of transition metals, may offer new avenues for the construction of these complex scaffolds. nih.gov For instance, catalytic formal [3 + 2] cycloadditions involving alkyl cyclopropyl ketones represent a promising strategy for creating complex, sp³-rich products. acs.orgnih.gov

Exploration of Undiscovered Biological Targets for This Chemical Class

The pyridine moiety is a well-established pharmacophore present in numerous approved drugs, suggesting that pyridinyl cyclopropyl ketones could interact with a wide range of biological targets. beilstein-journals.org Future research should aim to systematically explore the biological activities of this chemical class to identify novel therapeutic applications.

Broad-Spectrum Biological Screening: A comprehensive screening of this compound and its analogues against a wide array of biological targets, including enzymes, receptors, and ion channels, is a critical next step. This could uncover unexpected therapeutic opportunities.

Target Identification for Known Activities: For compounds that exhibit interesting biological effects, identifying the specific molecular target is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to elucidate the mechanism of action.

Exploiting the Cyclopropyl Moiety: The cyclopropyl group can act as a conformationally restricted isostere of a double bond or a gem-dimethyl group. This unique feature can be exploited to design ligands with enhanced selectivity and metabolic stability. Research into how the cyclopropyl ring of this compound interacts with biological targets will be crucial.

The structural motif of cyclopenta[c]pyridine derivatives, which can be accessed from cyclopropyl esters, has shown promising antibacterial activities, suggesting a potential area of investigation for pyridinyl cyclopropyl ketones. acs.org

Overcoming Chemical and Biological Hurdles in Structure-Based Design and Optimization

Structure-based drug design (SBDD) is a powerful tool for optimizing lead compounds. However, its application to pyridinyl cyclopropyl ketones is not without its challenges.

Obtaining High-Resolution Structural Data: A major hurdle in SBDD is obtaining high-resolution crystal structures of the target protein in complex with the ligand. This can be particularly challenging for membrane-associated proteins, which are a common target class. nih.govnih.gov

Modeling the Cyclopropyl Group: The strained nature of the cyclopropane ring can present challenges for computational modeling and docking studies. Accurate prediction of the binding mode and affinity requires force fields that can correctly describe the unique electronic and conformational properties of the cyclopropyl group.

Predicting and Overcoming Metabolic Liabilities: The metabolic fate of pyridinyl cyclopropyl ketones needs to be thoroughly investigated. The pyridine ring and the cyclopropyl group can be susceptible to various metabolic transformations, which could lead to the formation of inactive or toxic metabolites. Early identification of potential metabolic liabilities is crucial for guiding the design of more stable and safer drug candidates.

Molecular dynamics simulations can be a valuable tool to complement standard docking approaches, especially for targets that are associated with lipid membranes, providing a more dynamic and realistic representation of the ligand-target interactions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis often involves cyclopropanation of pyridine-containing precursors. For example, coupling pyridinyl groups with cyclopropane derivatives via transition-metal catalysis (e.g., palladium or copper) under inert atmospheres. A reported procedure uses glyoxylate derivatives in visible-light-driven reactions with Lewis acid/photoredox catalysts to achieve moderate yields (61–67%) while preserving the cyclopropane ring . Optimization includes controlling temperature (e.g., reflux in anhydrous toluene) and stoichiometric ratios of reagents like thionyl chloride for activating carboxylic acids .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, confirming bond lengths and angles in the cyclopropane-pyridine system. For example, SHELXTL is used for small-molecule refinement with high-resolution data .

- NMR spectroscopy : H and C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and cyclopropane carbons (δ 15–25 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., via LC/MSD trapSL systems) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a scaffold for drug discovery due to its hybrid aromatic (pyridine) and strained (cyclopropane) motifs. Studies explore its role in:

- Antimicrobial agents : Structural analogs with fluorophenyl or tetrazole groups show activity against bacterial targets .

- Enzyme inhibition : The pyridine moiety interacts with catalytic sites, as seen in NADPH oxidase (Nox4) inhibitor design .

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in photoredox catalytic systems, and what mechanistic insights exist?

- Methodological Answer : The cyclopropane ring remains intact under visible-light-driven conditions (e.g., asymmetric aldol reactions), suggesting the absence of ketyl radical intermediates. Stability is attributed to strain energy redistribution during catalysis. Mechanistic studies use DFT calculations to model transition states and radical trapping experiments to confirm pathways .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent yields or selectivity)?

- Methodological Answer :

- Control experiments : Replicate reactions under standardized conditions (e.g., solvent purity, catalyst batch).

- Computational validation : Compare experimental outcomes with density functional theory (DFT) predictions for reaction feasibility.

- Advanced characterization : Use in-situ NMR or X-ray absorption spectroscopy to detect transient intermediates .

Q. What computational strategies model the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., Nox4) using AutoDock Vina or Schrödinger Suite, focusing on pyridine-cyclopropane interactions.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models.

- QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. methoxy groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.